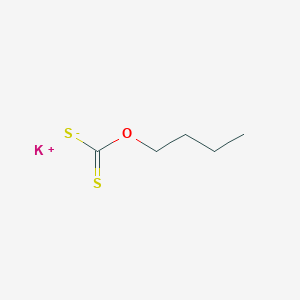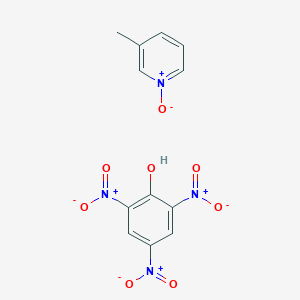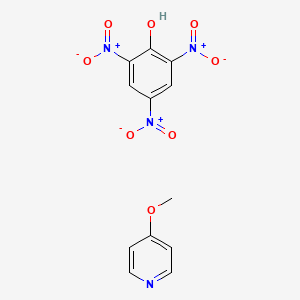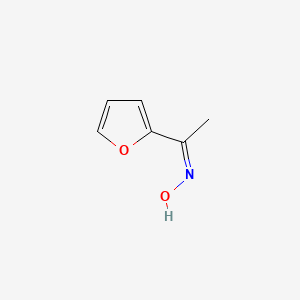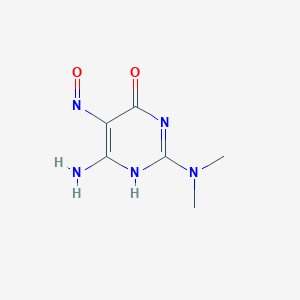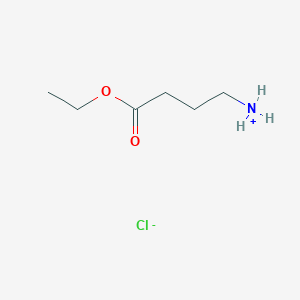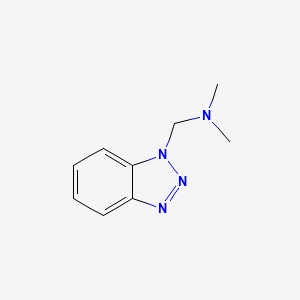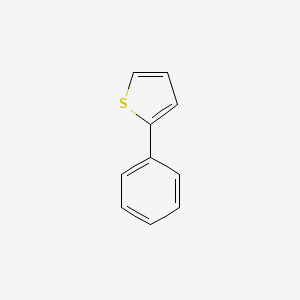
2-(chloromethyl)-3,5-dimethyl-1H-pyrazol-2-ium;chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “2-(chloromethyl)-3,5-dimethyl-1H-pyrazol-2-ium;chloride” is a chemical substance that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its specific molecular structure and reactivity, which make it a valuable subject of study in both academic and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of the compound “2-(chloromethyl)-3,5-dimethyl-1H-pyrazol-2-ium;chloride” typically involves a series of chemical reactions that are carefully controlled to ensure the desired product is obtained. One common method includes the reaction of specific precursor molecules under anhydrous conditions. For example, the reaction of phosgene with four equivalents of imidazole under anhydrous conditions can yield the desired compound . The reaction conditions often require the removal of side products and solvents to obtain a crystalline product with high purity.
Industrial Production Methods
In industrial settings, the production of “this compound” may involve large-scale reactions using similar synthetic routes. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
The compound “2-(chloromethyl)-3,5-dimethyl-1H-pyrazol-2-ium;chloride” undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group in the compound with another.
Common Reagents and Conditions
Common reagents used in the reactions of “this compound” include strong acids, bases, and oxidizing agents. The reaction conditions often involve controlled temperatures, pressures, and the use of catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from the reactions of “this compound” depend on the specific reaction conditions and reagents used. For example, the reaction with amines can lead to the formation of amides, carbamates, and ureas . Similarly, reactions with alcohols can yield esters.
Scientific Research Applications
The compound “2-(chloromethyl)-3,5-dimethyl-1H-pyrazol-2-ium;chloride” has a wide range of scientific research applications, including:
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of various industrial chemicals and materials, owing to its reactivity and versatility.
Mechanism of Action
The mechanism of action of “2-(chloromethyl)-3,5-dimethyl-1H-pyrazol-2-ium;chloride” involves its interaction with specific molecular targets and pathways. For example, in peptide synthesis, the compound facilitates the formation of amide bonds by reacting with carboxylic acids and amines . The molecular targets and pathways involved in its action are determined by its chemical structure and reactivity.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to “2-(chloromethyl)-3,5-dimethyl-1H-pyrazol-2-ium;chloride” include:
Carbonyldiimidazole: Known for its use in peptide synthesis and as a reagent in organic synthesis.
Phosgene: Used as a precursor in the synthesis of various chemical compounds.
Imidazole: A versatile reagent in organic chemistry.
Uniqueness
The uniqueness of “this compound” lies in its specific molecular structure, which imparts distinct reactivity and properties. Compared to similar compounds, it offers advantages in terms of stability, ease of handling, and the ability to facilitate specific chemical transformations.
Properties
IUPAC Name |
2-(chloromethyl)-3,5-dimethyl-1H-pyrazol-2-ium;chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClN2.ClH/c1-5-3-6(2)9(4-7)8-5;/h3H,4H2,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVQVGMPGJXESPP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=[N+](N1)CCl)C.[Cl-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=[N+](N1)CCl)C.[Cl-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10Cl2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
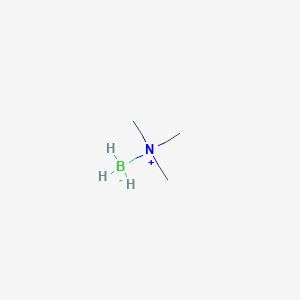
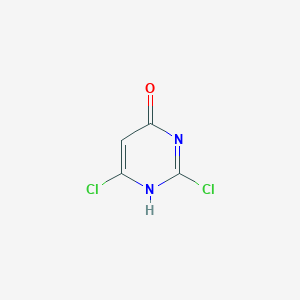
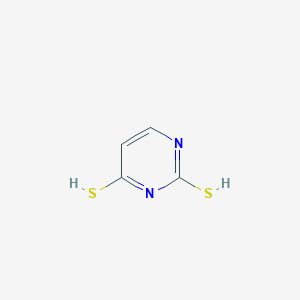
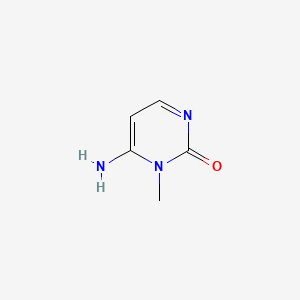
![Dipotassium ({3-[(sulfanidylmethanethioyl)-amino]propyl}carbamothioyl)sulfanide](/img/structure/B7777599.png)
